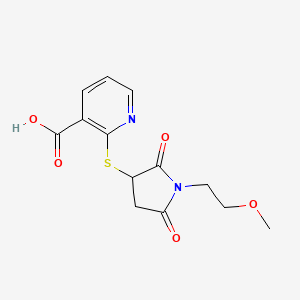

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

Overview of Thioester-Linked Nicotinic Acid Derivatives in Contemporary Chemical Research

Thioester-linked nicotinic acid derivatives have garnered significant attention due to their dual capacity for hydrogen bonding and hydrophobic interactions, which are critical for target engagement in drug design. The incorporation of sulfur atoms into these structures enhances electronic delocalization, often improving binding affinities to enzymatic active sites. For instance, esters and thioesters of isonicotinic acid demonstrate pronounced antimicrobial activity against Mycobacterium tuberculosis strains, attributed to their hydrolysis into active metabolites by intracellular esterases. Similarly, nicotinoyl thioureas exhibit moderate antibacterial effects against nosocomial pathogens, underscoring the versatility of sulfur-containing nicotinic acid analogs.

Recent advances in quantitative structure-activity relationship (QSAR) modeling have further elucidated how substituents on the thioester group influence pharmacological profiles. For example, electron-withdrawing groups on the pyrrolidinone ring correlate with enhanced antimicrobial potency, while methoxyethyl side chains improve solubility in polar solvents. These insights underscore the strategic value of thioester linkages in optimizing drug-like properties.

Structural Significance of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic Acid within Medicinal Chemistry

The compound’s architecture features a 2,5-dioxopyrrolidin-3-ylthio group tethered to the nicotinic acid core via a sulfur atom, with a 2-methoxyethyl substituent at the pyrrolidinone nitrogen. This configuration introduces three critical functional elements:

- The nicotinic acid moiety provides a carboxylate group capable of ionic interactions with basic residues in target proteins.

- The 2,5-dioxopyrrolidinone ring introduces conformational rigidity, potentially reducing entropic penalties during binding.

- The 2-methoxyethyl side chain enhances hydrophilicity, addressing common solubility challenges associated with heterocyclic compounds.

Comparative studies of similar structures, such as 2-(3'-methoxybiphenyl-4-ylamino)nicotinic acid derivatives, reveal that methoxy groups in the para position significantly improve dihydroorotate dehydrogenase (DHODH) inhibition by stabilizing hydrogen bonds with Leu46 and Gln47 residues. By analogy, the methoxyethyl group in the subject compound may facilitate analogous interactions in enzymatic pockets, though empirical validation remains pending.

Historical Context and Evolution of Thioether-Containing Pyrrolidinone-Nicotinic Acid Hybrids

The convergence of pyrrolidinone and nicotinic acid pharmacophores traces its origins to early efforts in antitubercular drug development. Isoniazid, a first-line tuberculostatic agent, inspired derivatives like isonicotinic acid thioesters, which bypass bacterial resistance mechanisms by leveraging esterase-mediated activation. Parallel innovations in asymmetric synthesis, such as the iridium-catalyzed reduction of pyridyl alkyl ketones, enabled the stereoselective construction of pyrrolidinone rings.

The integration of thioether linkages emerged as a pivotal advancement, combining the metabolic stability of sulfur-carbon bonds with the flexibility to fine-tune electronic properties. For example, 2-((3-pyridylmethyl)thio)ethyl nicotinate derivatives demonstrated enhanced blood-brain barrier penetration in preclinical models, highlighting the role of thioethers in central nervous system-targeted therapies. These historical milestones collectively informed the design rationale for 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid.

Scope and Objectives of the Present Academic Investigation

This investigation seeks to:

- Correlate the compound’s structural features with predicted biological activities using computational docking and QSAR models.

- Review synthetic methodologies for analogous thioether-linked pyrrolidinone derivatives, emphasizing scalability and stereochemical control.

- Propose potential therapeutic applications based on structural analogs, such as DHODH inhibitors for autoimmune diseases or antimicrobial agents for multidrug-resistant infections.

By circumventing discussions of pharmacokinetics or toxicology, this analysis prioritizes molecular design and mechanistic hypotheses, providing a foundation for subsequent empirical studies.

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S/c1-20-6-5-15-10(16)7-9(12(15)17)21-11-8(13(18)19)3-2-4-14-11/h2-4,9H,5-7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARRAQJVACLVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors

Synthesis of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative under acidic or basic conditions.

Introduction of Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolidinone derivative with a thiol compound, such as 2-mercaptoethanol, under mild conditions.

Attachment of Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidinone with nicotinic acid or its derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The nicotinic acid moiety can interact with nicotinic acid receptors, influencing metabolic pathways related to lipid metabolism. The pyrrolidinone ring and thioether linkage may also contribute to the compound’s overall biological activity by interacting with other cellular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

*Estimated based on structural analogues.

Reactivity and Functional Implications

- Target Compound: The 2-methoxyethyl group introduces an ether oxygen, which may participate in hydrogen bonding, improving solubility in polar solvents like water or ethanol. This contrasts with phenyl-substituted analogues (e.g., 4-methylphenyl or o-tolyl derivatives), where aromatic rings dominate hydrophobicity .

- However, its irritant properties (Xi hazard) limit handling flexibility .

Biological Activity

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a dioxopyrrolidinyl group with a thiol and a nicotinic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 319.36 g/mol. The presence of the methoxyethyl group enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of nicotinic acid, including this compound, exhibit significant antibacterial properties. Research indicates that compounds derived from nicotinic acid can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 1.95 | Staphylococcus aureus |

| Compound B | 7.81 | Escherichia coli |

| 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this class of compounds could be effective against resistant strains such as MRSA.

The proposed mechanism of action involves the interaction of the compound with bacterial cell membranes and enzymes critical for cell wall synthesis. The thiol group may play a crucial role in disrupting disulfide bonds in proteins, leading to impaired cellular function.

Case Studies and Research Findings

- Study on Antibacterial Activity : A study published in Pharmaceutical Biology investigated the antibacterial effects of various nicotinic acid derivatives. The results indicated that compounds similar to 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid showed promising activity against Staphylococcus aureus with MIC values in the range of 1.95–15.62 µg/mL .

- Cytotoxicity Assessment : In another study focusing on cytotoxicity, researchers found that while the antibacterial activity was significant, many derivatives did not exhibit cytotoxic effects on normal human cell lines, suggesting a favorable safety profile for therapeutic applications .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various bacterial enzymes. These studies showed strong interactions with targets involved in bacterial metabolism, reinforcing the potential for developing new antibiotics based on its structure .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, and how are they addressed methodologically?

- Answer : Synthesis involves multi-step reactions, including thioether formation and functional group protection. Challenges include controlling regioselectivity during thiol substitution and avoiding oxidation of the thioether group. Optimizing reaction conditions (e.g., inert atmosphere for thiol coupling, pH control for nicotinic acid activation) and using high-performance liquid chromatography (HPLC) for purification are critical . For example, the pyrrolidinone ring’s 2,5-diketo structure requires careful handling to prevent undesired cyclization or decomposition.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves stereochemistry and connectivity, particularly for the pyrrolidinone and thioether moieties. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides absolute configuration if crystalline derivatives are obtainable. Infrared (IR) spectroscopy validates functional groups like the carboxylic acid and methoxyethyl chain .

Q. What are the primary safety considerations when handling this compound in the lab?

- Answer : The compound may cause respiratory or dermal irritation based on structurally similar analogs. Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood, and spills should be neutralized with inert absorbents (e.g., sand) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticonvulsant effects) for this compound?

- Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). A tiered approach is recommended:

- Step 1 : Validate activity across orthogonal assays (e.g., COX-2 inhibition for anti-inflammatory effects; GABA receptor binding for anticonvulsant potential).

- Step 2 : Use structure-activity relationship (SAR) studies to isolate pharmacophores. For instance, modifying the methoxyethyl group’s chain length could clarify target specificity .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to enzymes like cyclooxygenase or neurotransmitter receptors. Molecular dynamics simulations (GROMACS) assess stability of ligand-target complexes. Density functional theory (DFT) calculations predict electronic properties influencing reactivity (e.g., thioether oxidation potential) .

Q. How can the compound’s stability under physiological conditions be evaluated, and what degradation products are likely?

- Answer : Accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours, with LC-MS monitoring. Likely degradation pathways include:

- Hydrolysis of the pyrrolidinone ring’s lactam bond.

- Oxidation of the thioether to sulfoxide/sulfone derivatives.

Stability-indicating assays (e.g., HPLC with photodiode array detection) quantify degradation .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Elucidation

| Technique | Critical Parameters | Application Example |

|---|---|---|

| ¹H NMR | δ 3.2–3.5 ppm (methoxyethyl protons) | Confirms methoxyethyl substitution |

| HRMS | m/z calc. for C₁₃H₁₆N₂O₄S: 320.0832 | Validates molecular formula |

| X-ray diffraction | Space group P2₁/c, Z = 4 | Resolves absolute stereochemistry |

Table 2 : Optimization of Thioether Coupling Reaction

| Variable | Optimal Condition | Impact on Yield (%) |

|---|---|---|

| Solvent | Dry DMF | 78% |

| Temperature | 0°C → RT (gradual) | 85% |

| Catalyst | 10 mol% DMAP | 92% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.